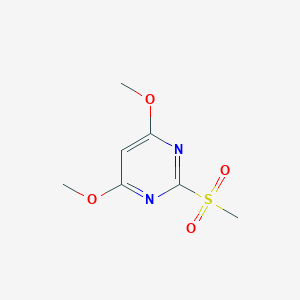

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dimethoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDVJJVNAASTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356944 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113583-35-0 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS No. 113583-35-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis methodologies with experimental protocols, and explores its primary applications. Safety and handling information are also included to ensure proper laboratory practices.

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, with CAS number 113583-35-0, is a pyrimidine derivative recognized for its role as a versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring a pyrimidine core with two methoxy groups and a methylsulfonyl group, makes it a valuable precursor for the synthesis of a variety of bioactive molecules.[1][2][3] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | References |

| CAS Number | 113583-35-0 | [4] |

| Molecular Formula | C₇H₁₀N₂O₄S | [1][4][5][6] |

| Molecular Weight | 218.23 g/mol | [1][4][5][6] |

| Appearance | White to off-white/light yellow solid/crystalline powder | [1][5][6] |

| Melting Point | 128 - 133 °C | [1][5] |

| Purity | ≥97-98% (GC/HPLC) | [1][6] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [5][6] |

| Storage | Store at room temperature in a dry, well-ventilated place. Some sources recommend refrigeration. | [1][5][7] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH).[8]

-

¹³C NMR (400 MHz, CDCl₃): δ (ppm) 171.30, 171.06, 85.53, 53.40, 14.14.[8]

Synthesis and Experimental Protocols

The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is well-documented, with several methods reported in the literature. A common and efficient route involves the oxidation of its methylthio precursor, 4,6-dimethoxy-2-methylthiopyrimidine.[5][8]

Synthesis Workflow

The following diagram illustrates a typical two-step synthesis process starting from 2-chloro-4,6-dimethoxypyrimidine.

Caption: A two-step synthesis route to produce 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine [8]

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.

-

The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.

-

An off-white precipitate forms, which is collected by vacuum filtration.

-

The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

-

Yield: 17.8 g (95.6%).[8]

Protocol 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [8]

-

A mixture of 2-methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.

-

To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45°C.

-

Stirring is continued at 55°C for an additional 4 hours.

-

The reaction mixture is then processed to isolate the final product.

-

Yield: Approximately 95%.[8]

Another reported method involves the synthesis from 2-thiobarbituric acid via methylation with dimethyl sulfate, followed by oxidation.[9]

Applications

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a crucial intermediate in the synthesis of various commercial and investigational compounds.

Agrochemicals

The primary application of this compound is in the agrochemical industry as a key intermediate for herbicides.[8][10][11] It is a building block for pyrimidinyloxybenzoic acid herbicides, which act by inhibiting acetolactate synthase (ALS), an essential enzyme in plants for the synthesis of branched-chain amino acids.[8]

Examples of Herbicides:

-

Bispyribac Sodium: An effective herbicide used for the control of a broad spectrum of weeds in rice crops.[8]

-

Pyribenzoxim: Another herbicide in the same class.[8]

Logical Relationship in Herbicide Synthesis

Caption: The role of the title compound as a precursor to ALS-inhibiting herbicides.

Pharmaceuticals

In the pharmaceutical sector, this pyrimidine derivative serves as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its structural motifs are found in molecules being investigated for various biological activities.

-

Endothelin-A Receptor Antagonists: It has been used in the preparation of nonpeptidic endothelin-A receptor antagonists.[5][12]

-

General Drug Discovery: The compound is utilized in medicinal chemistry to explore efficacy in targeting specific biological pathways.[1]

Safety and Handling

Proper safety precautions are necessary when handling 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The following table summarizes the key hazard information and recommended personal protective equipment (PPE).

| Hazard Information | Precautionary Measures and PPE |

| Causes skin irritation (H315).[4][13] | Handle with chemical-impermeable gloves. Wash hands and any exposed skin thoroughly after handling.[7][13] |

| Causes serious eye irritation (H319).[4][13] | Wear tightly fitting safety goggles with side-shields.[13] |

| May cause respiratory irritation (H335).[4][13] | Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[7][13] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][14][15] Skin: Wash with plenty of soap and water.[7][14][15] Inhalation: Move victim to fresh air.[7][13][14][15] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[7][13]

Conclusion

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a high-value chemical intermediate with well-established applications in the synthesis of herbicides and potential use in the development of pharmaceuticals. Its efficient and high-yielding synthesis routes make it a commercially important compound. This guide provides essential technical information to aid researchers and developers in utilizing this versatile molecule in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 113583-35-0: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 6. agrochemx.com [agrochemx.com]

- 7. fishersci.com [fishersci.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - Skyrun Industrial [chinaskyrun.com]

- 11. nbinno.com [nbinno.com]

- 12. scbt.com [scbt.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility and stability is crucial for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, including detailed experimental protocols for its determination and characterization. While specific quantitative data is limited in publicly available literature, this guide offers valuable qualitative information and methodologies for researchers to generate empirical data.

Solubility Profile

The solubility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a critical parameter for its application in various chemical processes. The presence of two methoxy groups and a methylsulfonyl group influences its polarity and, consequently, its solubility in different solvents.[2]

Qualitative Solubility Data

Based on available information, the qualitative solubility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [3][4] |

| Methanol | Soluble / Slightly Soluble | [3][4] |

| Water | Slightly Soluble | [3] |

Note: The qualitative descriptors "Soluble" and "Slightly Soluble" are based on information from chemical suppliers and lack specific quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is recommended. The following method can be employed to determine the equilibrium solubility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in a solvent of interest at a specific temperature.

Materials:

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (of known purity)

-

Solvent of interest (e.g., DMSO, methanol, water, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Stability Profile

The stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a critical factor for its storage, handling, and use in chemical synthesis and formulations. For optimal stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[3] Under these conditions, the compound is reported to have a shelf life of up to 24 months.[3]

Potential Degradation Pathways

While specific degradation studies for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine are not extensively documented, potential degradation pathways can be inferred based on its chemical structure and the behavior of similar pyrimidine derivatives. The primary routes of degradation are likely to be hydrolysis and oxidation.

-

Hydrolysis: The ether linkages of the methoxy groups and the sulfonyl group may be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of hydroxylated pyrimidine derivatives.

-

Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are illustrative and can be adapted to investigate the stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine under various stress conditions.

2.2.1. Hydrolytic Stability

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

-

Stock solution of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water

-

Heating block or water bath

-

HPLC system

Procedure:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. After incubation, cool and neutralize with 0.1 M HCl, then dilute for HPLC analysis.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate under the same conditions and dilute for HPLC analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify any degradation products.

2.2.2. Oxidative Stability

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Materials:

-

Stock solution of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 3-30%)

-

HPLC system

Procedure:

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of the hydrogen peroxide solution. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilution and Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine for professionals in research and drug development. While quantitative data remains sparse in the public domain, the qualitative information and detailed experimental protocols presented herein offer a robust framework for generating the necessary empirical data for specific applications. The provided methodologies for solubility determination and forced degradation studies will enable researchers to characterize this important chemical intermediate with high precision, ensuring its effective and reliable use in their work.

References

An In-depth Technical Guide on the Potential Biological Activity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₄S.[1] It is characterized by a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a methylsulfonyl group at the 2 position.[2] While primarily recognized as a crucial intermediate in the synthesis of agrochemicals, particularly herbicides, emerging evidence and structural similarities to known bioactive molecules suggest a broader range of potential biological activities.[3][4] This technical guide provides a comprehensive overview of the known and potential biological activities of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, detailing its role in herbicide action, potential as a pharmacological agent, and its application in biochemical research.

Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)

The most well-documented biological relevance of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine lies in its role as a key intermediate for herbicides that inhibit acetolactate synthase (ALS).[3] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5][6] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to plant death.[6][7] This pathway is absent in animals, making ALS an attractive target for selective herbicides.[6]

Mechanism of Action

Herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine belong to classes such as pyrimidinyloxybenzoic acids.[3] These herbicides are known to bind to the ALS enzyme at a site distinct from the substrate-binding site, leading to non-competitive or mixed-type inhibition.[8] This binding prevents the enzyme from catalyzing the condensation of two pyruvate molecules or one pyruvate and one 2-ketobutyrate molecule, the initial step in the synthesis of branched-chain amino acids.[5][7]

Quantitative Data: ALS Inhibition

| Compound Class | Target Enzyme | Test System | IC₅₀ Value |

| 4,6-dimethoxypyrimidine derivatives | Acetolactate Synthase (ALS) | Barley | 0.2 - 200 µM |

Data extrapolated from studies on derivatives.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine against ALS.[9]

1. Enzyme Extraction:

-

Homogenize fresh, young plant tissue (e.g., barley shoots) in an ice-cold extraction buffer (e.g., phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

The supernatant containing the crude ALS enzyme is collected and kept on ice.

2. Assay Procedure:

-

In a microplate, add the assay buffer, the enzyme extract, and various concentrations of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (dissolved in a suitable solvent like DMSO).

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.

-

Add creatine and α-naphthol solutions and incubate to allow for color development.

3. Data Analysis:

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percentage of ALS inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway.

Potential Pharmacological Activity: Endothelin-A (ETA) Receptor Antagonism

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has been utilized as a key starting material for the synthesis of nonpeptidic endothelin-A (ETA) receptor antagonists.[4] Endothelin receptors are G-protein coupled receptors (GPCRs) involved in vasoconstriction and cell proliferation.[10] ETA receptor antagonists are investigated for the treatment of various cardiovascular diseases, including pulmonary hypertension.[11]

Mechanism of Action

The endothelin-A receptor is a GPCR that, upon binding of its ligand endothelin-1, activates downstream signaling cascades, primarily through Gq proteins.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction. Antagonists would block the binding of endothelin-1 to the ETA receptor, thereby inhibiting these downstream effects.

Experimental Protocol: Endothelin-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to screen for ETA receptor antagonism.[13]

1. Membrane Preparation:

-

Culture cells expressing the human ETA receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

-

In a microplate, add the membrane preparation, a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]-Endothelin-1), and varying concentrations of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of a known unlabeled antagonist).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

Signaling Pathway: Endothelin-A Receptor (GPCR) Signaling

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway for the Endothelin-A receptor.

Potential Anti-inflammatory Activity

Derivatives of 4,6-dimethoxypyrimidine have been synthesized and shown to possess anti-inflammatory properties.[14] This suggests that 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine itself could serve as a scaffold for the development of novel anti-inflammatory agents.[15] The mechanism of action for many pyrimidine-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is for a common in vitro assay to screen for COX-1 and COX-2 inhibition.[17]

1. Reagents and Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A colorimetric or fluorometric probe for prostaglandin detection.

-

Various concentrations of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

2. Assay Procedure:

-

Pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound in an assay buffer in a microplate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of prostaglandin produced using the detection probe and a plate reader.

3. Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Workflow: Anti-inflammatory Drug Screening

Caption: A typical workflow for screening potential anti-inflammatory compounds.

Application in Proteomics Research

Beyond direct biological activity, a derivative, [d₀]/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been developed as a stable-isotope labeling reagent for comparative protein quantification in proteomics. This application leverages the chemical properties of the pyrimidine core for analytical purposes in biological research.

Conclusion

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile molecule with established importance as a synthetic intermediate and significant potential for broader biological applications. Its core structure is integral to the activity of potent ALS-inhibiting herbicides. Furthermore, its use in the synthesis of ETA receptor antagonists and the observed anti-inflammatory activity of its derivatives suggest promising avenues for pharmacological research. Further investigation is warranted to directly characterize the biological activities of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine itself and to explore its full potential in drug discovery and development. This guide provides a foundational framework for researchers interested in exploring the multifaceted biological profile of this compound.

References

- 1. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 113583-35-0: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scbt.com [scbt.com]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. gosset.ai [gosset.ai]

- 7. news-medical.net [news-medical.net]

- 8. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a range of agrochemicals, particularly acetolactate synthase (ALS) inhibiting herbicides. This technical guide provides an in-depth overview of its discovery, historical development, synthesis methodologies, physicochemical properties, and applications. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized for clarity. Furthermore, logical workflows and the mechanism of action of its derivatives are illustrated through diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and drug development.

Introduction and Historical Context

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, also known as DMMSP, has emerged as a critical building block in organic synthesis since the latter half of the 20th century. Its history is intrinsically linked to the development of modern herbicides. Initial synthetic routes, while effective, often involved hazardous reagents such as dimethyl sulfate and phosphorus oxychloride, posing significant environmental and safety concerns.[1][2] Over the years, research has focused on developing more efficient, safer, and environmentally friendly synthesis processes. This has led to "one-pot" reaction methodologies and the use of greener reagents, significantly improving yield and purity while minimizing by-product formation.[3][4] The compound's primary significance lies in its function as a key intermediate for producing pyrimidinyloxybenzoic acid and sulfonylurea herbicides.[1][5]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₄S | [6][7][8] |

| Molecular Weight | 218.23 g/mol | [6][7][8] |

| CAS Number | 113583-35-0 | [6][7][8] |

| Appearance | White to off-white solid/powder | [6][] |

| Melting Point | 129-133 °C | [6] |

| Boiling Point | 412.6±48.0 °C (Predicted) | [6] |

| Density | 1.317±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6][] |

| pKa | -3.39±0.30 (Predicted) | [6] |

| InChIKey | ITDVJJVNAASTRS-UHFFFAOYSA-N | [6][7] |

| SMILES | C1(S(C)(=O)=O)=NC(OC)=CC(OC)=N1 | [6] |

| Crystal System | Triclinic | [5] |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine have been developed, ranging from traditional multi-step processes to more streamlined and environmentally conscious methods.

Conventional Synthesis Pathway

The traditional synthesis is a multi-step process that begins with 2-thiobarbituric acid.[2]

-

Methylation: 2-thiobarbituric acid is methylated using dimethyl sulfate.[2]

-

Chlorination: The resulting intermediate reacts with phosphorus oxychloride to yield 4,6-dichloro-2-methylthiopyrimidine.[2]

-

Methoxylation: This chlorinated compound then reacts with sodium methoxide to form 4,6-dimethoxy-2-methylthiopyrimidine.[2]

-

Oxidation: The final step involves the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine with an oxidizing agent like hydrogen peroxide to produce 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.[2]

This pathway is often criticized for its use of highly toxic and corrosive reagents.[2]

Facile and Greener Synthesis Protocols

More recent methods aim to improve safety and efficiency.

This method involves a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine.[1]

Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.

-

The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.

-

An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.

-

The solid is recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

-

Yield: 95.6%[1]

Step 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [1]

-

A mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.

-

To this vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C.

-

Stirring is continued at 55 °C for an additional 4 hours.

-

The final product is obtained with a high yield.

-

Yield: 95%[1]

A "one-pot" process has been developed for industrial applications, offering high yield and purity.[3][4]

-

4,6-dichloro-2-(methylthio)-1,3-pyrimidine is reacted with an alkali metal methoxide in an inert organic solvent.

-

The resulting 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine is transferred to an aqueous-acidic medium without isolation.

-

Subsequent oxidation is carried out, potentially with a catalyst such as sodium tungstate (0.1-0.2 mol %).[3]

-

An oxidizing agent, for example, 20-35% hydrogen peroxide solution (2 to 4 mol), is added dropwise at 70° to 90° C.[3]

-

A purification step follows in the same reaction vessel, where the pH of the aqueous-acidic reaction mixture is adjusted to 5-8 with an aqueous base.

-

The overall yield of the isolated product is greater than 75%, with a purity of over 98%.[3][4]

Applications

The primary application of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is as a key intermediate in the agrochemical industry.[10][11]

-

Herbicides: It is a crucial precursor for the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[1] These herbicides are known for their effectiveness against a wide range of weeds in rice crops by inhibiting acetolactate synthase (ALS).[1] It is also used in the preparation of herbicidal 7-[(4,6-dimethoxypyrimidin-2-yl)thio]-3-methylnaphthalide.[3]

-

Fungicides and Plant Growth Regulators: The compound is also utilized in the synthesis of fungicides and plant growth regulators.[2]

-

Pharmaceutical and Biochemical Research: In the pharmaceutical sector, it serves as a building block for creating bioactive molecules and has been used in the preparation of nonpeptidic endothelin-A receptor antagonists.[][10][12] In biochemical research, it has been developed as a stable-isotope labeling reagent for the comparative quantification of proteins.[]

Mechanism of Action of Derived Herbicides

The herbicides synthesized from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, such as those in the sulfonylurea and pyrimidinylbenzoate classes, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the cessation of plant cell growth and eventual death of the weed.

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of the herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Caption: Conventional Synthesis Workflow for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Caption: Mechanism of Action of Herbicides Derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

References

- 1. asianpubs.org [asianpubs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 7. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. scbt.com [scbt.com]

Methodological & Application

Application Note and Protocol: A Facile Two-Step Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of pyrimidinyloxybenzoic acid herbicides.[1] The described method is a facile and efficient two-step process commencing with the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide to yield 4,6-dimethoxy-2-(methylthio)pyrimidine. This intermediate is subsequently oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst to produce the final product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, in high yield. This protocol offers a clear and reproducible procedure for obtaining this valuable compound for research and development purposes.

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a crucial building block in the synthesis of various agrochemicals, particularly herbicides that act as acetolactate synthase (ALS) inhibitors.[1] These herbicides, including bispyribac-sodium and pyribenzoxim, are effective against a wide spectrum of weeds in rice crops.[1] The synthesis of this intermediate from readily available starting materials is therefore of significant interest to the agrochemical and pharmaceutical industries. The following protocol details a reliable and high-yielding synthesis route from 2-chloro-4,6-dimethoxypyrimidine.

Synthesis Pathway

The synthesis proceeds in two main steps as illustrated below:

-

Nucleophilic Substitution: 2-Chloro-4,6-dimethoxypyrimidine is reacted with sodium methyl mercaptide. The thiol anion acts as a nucleophile, displacing the chloride on the pyrimidine ring to form 4,6-dimethoxy-2-(methylthio)pyrimidine.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, using an oxidizing agent.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

25% Sodium methyl mercaptide in methanol

-

Tetrabutylammonium bromide

-

Methanol

-

Isopropanol

-

Water

-

Reaction flask

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).[1]

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring.[1]

-

An off-white precipitate will form.[1]

-

Collect the precipitate by vacuum filtration and wash it with cold water.[1]

-

Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals.[1]

Step 2: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Materials:

-

4,6-Dimethoxy-2-(methylthio)pyrimidine

-

Sodium tungstate dihydrate

-

Tetrabutylammonium bromide

-

Acetic acid

-

35% Hydrogen peroxide (aqueous solution)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

In a reaction flask, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).[1]

-

Stir the mixture vigorously at room temperature.

-

Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution while maintaining the temperature at 45 °C.[1]

-

After the addition is complete, continue stirring at 55 °C for an additional 4 hours.[1]

-

Upon completion, the reaction mixture can be worked up to isolate the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | C₇H₁₀N₂O₂S | 186.23 | 95.6[1][2] | 52.5-53.8[1] | ¹H NMR (400 MHz, CDCl₃): δ 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH).[1] ¹³C NMR (400 Hz, CDCl₃): δ 171.30, 171.06, 85.53, 53.40, 14.14.[1] |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C₇H₁₀N₂O₄S | 218.23[3][4][5] | 95[1][2] | 129-133 | ¹H NMR (500 MHz, CDCl₃): δ 6.18 (s, 1H, CH), 4.03 (s, 6H, OCH₃), 3.32 (s, 3H, SO₂CH₃).[2] |

Experimental Workflow

Caption: Workflow for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Hydrogen peroxide is a strong oxidizing agent; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Oxidation of 2-Methylthio-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the methylthio group in 2-methylthio-4,6-dimethoxypyrimidine is a critical transformation for the synthesis of key intermediates in the agrochemical and pharmaceutical industries. The resulting products, 2-methylsulfinyl-4,6-dimethoxypyrimidine (the sulfoxide) and 2-methylsulfonyl-4,6-dimethoxypyrimidine (the sulfone), are important building blocks. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of certain pyrimidinyloxybenzoic acid herbicides.[1] This document provides detailed protocols for the oxidation of 2-methylthio-4,6-dimethoxypyrimidine, summarizes key quantitative data, and presents a visual workflow of the experimental procedure.

The selective oxidation of thioethers to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines the final product. Common oxidants for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4]

Data Presentation

Table 1: Summary of Quantitative Data for the Oxidation of 2-Methylthio-4,6-dimethoxypyrimidine

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-methylthio-4,6-dimethoxypyrimidine | 30% Hydrogen Peroxide | Sodium Tungstate Dihydrate | Acetic Acid | 40 | 3-5 | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Not specified | Not specified | [5] |

| 2-methylthio-4,6-dimethoxypyrimidine | Hydrogen Peroxide | Sodium Tungstate Dihydrate | Not specified | Not specified | Not specified | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 95 | Not specified | [1][6] |

| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (in-situ conversion) | 20-35% Hydrogen Peroxide | Sodium Tungstate | Aqueous-protic solvent (e.g., aqueous carboxylic acid) | 70-90 | Not specified | 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | Not specified | Not specified | [7] |

| 2-methylthio-4,6-dimethoxypyrimidine | 35% Hydrogen Peroxide | Sodium Tungstate | Acetic Acid | 78-80 | 2 | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 75 (from 4,6-dichloro-2-methylthiopyrimidine) | Not specified | [8] |

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate

This protocol describes the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine from 2-methylthio-4,6-dimethoxypyrimidine using hydrogen peroxide as the oxidant and sodium tungstate as a catalyst.[5]

Materials:

-

2-methylthio-4,6-dimethoxypyrimidine

-

Acetic acid

-

Sodium tungstate (3% aqueous solution)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Dropping funnel

-

Standard laboratory glassware for workup

Procedure:

-

To 200 mL of acetic acid in a round-bottom flask, add a catalytic amount of 3% sodium tungstate solution.

-

Add 1.0 mol of 2-methylthio-4,6-dimethoxypyrimidine to the solution and stir until it is completely dissolved, forming a clear solution.

-

Heat the reaction mixture to 40°C.

-

Slowly add 2.1 mol of 30% H₂O₂ solution to the heated reaction mixture over a period of 4-8 hours using a dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 3-5 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LCMS).

-

Upon completion, the product can be isolated by standard workup procedures, which may include quenching of excess peroxide, neutralization, extraction, and crystallization.

Protocol 2: Alternative Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol provides a general procedure for the oxidation of thioethers to sulfones using m-CPBA, which can be adapted for 2-methylthio-4,6-dimethoxypyrimidine.[4]

Materials:

-

2-methylthio-4,6-dimethoxypyrimidine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve 2-methylthio-4,6-dimethoxypyrimidine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

To synthesize the sulfone, add at least 2.2 equivalents of m-CPBA to the stirred solution. The addition can be done portion-wise at 0°C, and then the reaction can be allowed to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by a suitable method such as flash chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow for Oxidation using H₂O₂/Na₂WO₄

Caption: Workflow for the oxidation of 2-methylthio-4,6-dimethoxypyrimidine.

Logical Relationship of Thioether Oxidation

Caption: Oxidation pathway from thioether to sulfone.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. This activation is significantly enhanced by the presence of the strongly electron-withdrawing methylsulfonyl group at the C2 position, making it an excellent leaving group. The methoxy groups at the C4 and C6 positions also influence the reactivity of the ring. This document provides detailed application notes and experimental protocols for the use of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in nucleophilic substitution reactions with various nucleophiles, which is crucial for the synthesis of a wide range of biologically active compounds, including herbicides and potential therapeutic agents.[1][2]

Reactivity and Mechanism

The nucleophilic substitution reaction on 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine proceeds via a bimolecular SNAr mechanism. The key step involves the attack of a nucleophile at the electron-deficient C2 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the methylsulfinate anion, a good leaving group, restores the aromaticity of the pyrimidine ring, yielding the substituted product.

Figure 1. General mechanism of nucleophilic aromatic substitution.

Applications in Synthesis

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a key intermediate in the synthesis of various substituted pyrimidines. Its primary applications lie in the fields of agrochemicals and pharmaceuticals.

-

Agrochemicals: It is a crucial building block for several pyrimidinyloxybenzoic acid herbicides.[1][2]

-

Pharmaceuticals: The 4,6-dimethoxypyrimidine scaffold is present in numerous bioactive molecules, and this reagent provides a convenient route for introducing various functionalities at the 2-position.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and its subsequent nucleophilic substitution reactions.

Table 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | 1. Sodium methyl mercaptide, TBAB2. H₂O₂, Sodium tungstate dihydrate | 1. Methanol2. Acetic acid | 1. 45-502. 45-55 | 1. 22. 4 | 95.6 (step 1)99.0 (step 2) | [1] |

| 4,6-Dichloro-2-(methylthio)-pyrimidine | 1. Sodium methoxide2. H₂O₂, Sodium tungstate | 1. Toluene2. Water/Acetic acid | 1. 54-562. 78-80 | 1. 5-62. 2 | 75 (overall) | CN101747283B |

| 4,6-Dimethoxy-2-methylmercaptopyrimidine | Periodic acid, Chromium trioxide | Acetonitrile/Ethyl acetate | Room Temp. | 0.5 | 87 | [3] |

Table 2: Nucleophilic Substitution Reactions of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | 2-Amino-4,6-dimethoxypyrimidine | Ammoniacal liquor | - | Room Temp. | 72 | 85.4 | CN102491948A |

| Cysteine (in biological context) | 2-(Cysteinyl)-4,6-dimethoxypyrimidine | Aqueous buffer | - | Not specified | Not specified | Not specified | Mentioned as a "capping agent" |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine from 2-Chloro-4,6-dimethoxypyrimidine[1]

This two-step protocol provides a high-yielding and environmentally friendly synthesis route.

Figure 2. Workflow for the synthesis of the title compound.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide (TBAB)

-

Methanol

-

Isopropanol

-

Sodium tungstate dihydrate

-

Acetic acid

-

Hydrogen peroxide (35% aqueous solution)

-

Sodium sulfite

-

Ethanol

Procedure:

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine

-

In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.

-

An off-white precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a 2:1 mixture of isopropanol and water to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine (Yield: 95.6%).[1]

Step 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

-

In a separate reaction vessel, stir a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) at room temperature.

-

To the vigorously stirred solution, slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) at 45 °C.

-

Continue stirring at 55 °C for an additional 4 hours.

-

Quench the excess hydrogen peroxide by adding an aqueous solution of sodium sulfite.

-

Filter the resulting solid and recrystallize it from ethanol to obtain colorless crystals of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (Yield: 99.0%).[1]

Protocol 2: General Procedure for Nucleophilic Substitution with N-Nucleophiles (e.g., Amines)

This protocol provides a general guideline for the reaction with amine nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Figure 3. General workflow for reaction with N-nucleophiles.

Materials:

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

-

Amine nucleophile (e.g., aniline, piperidine, ammonia)

-

Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) - optional, depending on the nucleophile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equiv) and the amine nucleophile (1.0-1.5 equiv) in the chosen anhydrous solvent.

-

If required, add a suitable base (1.5-2.0 equiv).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-substituted aminopyrimidine.

Protocol 3: General Procedure for Nucleophilic Substitution with S-Nucleophiles (e.g., Thiols)

This protocol outlines a general method for the reaction with thiol nucleophiles. The reaction conditions can be adapted for various thiols.

Materials:

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

-

Thiol nucleophile (e.g., thiophenol, cysteine derivatives)

-

Anhydrous solvent (e.g., DMF, THF, acetonitrile)

-

Base (e.g., NaH, K₂CO₃, Et₃N)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol nucleophile (1.0-1.2 equiv) in the chosen anhydrous solvent.

-

Add a suitable base (1.1-1.5 equiv) and stir the mixture at room temperature for a short period to generate the thiolate.

-

Add a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equiv) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to yield the desired 2-thioether pyrimidine derivative.

Safety Information

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its precursors should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a highly effective electrophile for the synthesis of 2-substituted 4,6-dimethoxypyrimidines via nucleophilic aromatic substitution. The protocols provided herein offer robust starting points for the synthesis of this valuable intermediate and its application in the preparation of a diverse range of compounds for research and development in the pharmaceutical and agrochemical industries. The reactivity of the methylsulfonyl group as an excellent leaving group allows for mild reaction conditions in many cases, making it a preferred reagent for complex molecule synthesis.

References

The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Crafting Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical architecture, featuring a pyrimidine core substituted with two methoxy groups and a reactive methylsulfonyl group, makes it an attractive starting material for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the utilization of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors.

Application Notes

The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, particularly amines, which are prevalent in many biologically active compounds. The methoxy groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring, enhancing its reactivity towards nucleophiles.

Key applications of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in pharmaceutical synthesis include its use as a precursor for:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for inflammatory diseases. By reacting 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine with appropriate amine-containing fragments, researchers can synthesize libraries of compounds to screen for kinase inhibitory activity.

-

Antiviral and Antifungal Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The functionalization of the 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine core can lead to the development of novel antiviral and antifungal drug candidates.

-

Central Nervous System (CNS) Active Agents: The pyrimidine nucleus is also present in various drugs targeting the CNS. The versatility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine allows for the synthesis of diverse structures for screening against neurological targets.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its utility in subsequent reactions.

| Parameter | Value | Reference |

| Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | ||

| Starting Material | 2-Methylthio-4,6-dimethoxypyrimidine | [1] |

| Oxidizing Agent | Hydrogen Peroxide | [1] |

| Catalyst | Sodium Tungstate Dihydrate | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 55 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 95% | [1] |

| Physical Properties | ||

| Molecular Formula | C₇H₁₀N₂O₄S | [2] |

| Molecular Weight | 218.23 g/mol | [2] |

| Melting Point | 129-133 °C | [2] |

| Application in Kinase Inhibitor Synthesis (Representative) | ||

| Substrate | 4,6-Dichloropyrimidine (structurally related) | [3] |

| Nucleophile | tert-Butyl piperazine-1-carboxylate | [3] |

| Base | Triethylamine (TEA) | [3] |

| Solvent | Isopropanol | [3] |

| Yield of Intermediate | Not specified | [3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its subsequent use in the synthesis of a representative pharmaceutical intermediate, a precursor to a MARK4 kinase inhibitor.

Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[1]

This protocol describes the oxidation of 2-Methylthio-4,6-dimethoxypyrimidine to yield the target compound.

Materials:

-

2-Methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol)

-

Sodium tungstate dihydrate (1.5 g, 4.5 mmol)

-

Tetrabutylammonium bromide (1.6 g, 5 mmol)

-

Acetic acid (25 mL)

-

35% Hydrogen peroxide (19.5 g, 200 mmol)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, a mixture of 2-methylthio-4,6-dimethoxypyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid is stirred at room temperature.

-

To the vigorously stirred solution, 35% aqueous hydrogen peroxide is added slowly at 45 °C.

-

The reaction mixture is then heated to 55 °C and stirring is continued for an additional 4 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The product is isolated by filtration, washed with water, and dried to afford 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Protocol 2: Synthesis of a 4,6-Disubstituted Pyrimidine-Based MARK4 Kinase Inhibitor Precursor (Representative Protocol)

This multi-step protocol outlines the synthesis of a 4,6-disubstituted pyrimidine derivative, which is a key intermediate for MARK4 inhibitors.[3] This protocol starts from the structurally related and commercially available 4,6-dichloropyrimidine to illustrate the synthetic utility of the pyrimidine scaffold. The reactivity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the first step would be analogous, with the methylsulfonyl group acting as the leaving group instead of a chlorine atom.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butyl piperazine-1-carboxylate (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-substituted intermediate.

Step 2: Suzuki Coupling

-

To a solution of the mono-substituted pyrimidine intermediate from Step 1 (1.0 eq) in a mixture of toluene, ethanol, and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture at reflux for 8-12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4,6-disubstituted pyrimidine.

Step 3: Deprotection

-

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected piperazine derivative.

Step 4: Sulfonylation

-

Dissolve the deprotected amine from Step 3 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine or pyridine) followed by the desired arylsulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where pyrimidine-based inhibitors, synthesized from intermediates like 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, can play a therapeutic role.

References

Experimental protocol for reactions involving 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and key applications of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a versatile intermediate compound. Detailed experimental protocols are provided to facilitate its use in research and development.

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative with significant applications in both the agrochemical and pharmaceutical industries.[1][2][3] Its chemical structure, featuring two methoxy groups and a methylsulfonyl group, imparts unique reactivity and solubility, making it a valuable building block for the synthesis of more complex molecules.[1][2] This compound is a key intermediate in the production of herbicides and has been utilized in the development of novel therapeutic agents.[1][4][5]

Applications

The primary applications of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine include:

-

Agrochemicals: It is a crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim, which are effective against a wide range of weeds in rice crops.[4] Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are known to exhibit excellent herbicidal activity.[6]

-

Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceutical compounds, including nonpeptidic endothelin-A receptor antagonists.[1][7]

-

Biochemical Research: Its properties are leveraged to study enzyme interactions and metabolic pathways.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H10N2O4S | [7] |

| Molecular Weight | 218.23 g/mol | [7] |

| Appearance | White to off-white powder/solid | [7] |

| Melting Point | 126.3-133 °C | [1][4][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Synthesis Protocols

Several synthetic routes for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine have been reported. The most common method involves the oxidation of its precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine.

Protocol 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine with Hydrogen Peroxide

This protocol describes a facile and efficient synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine via oxidation.[4]

Materials:

-

4,6-dimethoxy-2-(methylthio)pyrimidine

-

Sodium tungstate dihydrate

-

Tetrabutylammonium bromide

-

Acetic acid

-

35% Hydrogen peroxide aqueous solution

-

Isopropanol

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Vacuum filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).[4]

-

Stir the mixture vigorously at room temperature.

-

Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution at 45 °C using a dropping funnel.[4]

-

Continue stirring at 55 °C for an additional 4 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. An off-white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it with cool water.

-

Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.[4]

Results:

| Product | Yield | Melting Point |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 95% | 126.3-127.7 °C |

Nuclear Magnetic Resonance (NMR) Data:

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 3.34 (s, 3H, SO₂CH₃), 4.06 (s, 6H, OCH₃), 6.20 (s, 1H, CH)[4]

-

¹³C NMR (400 MHz, CDCl₃), δ (ppm): 171.90, 164.42, 93.11, 55.11, 39.81[4]

Protocol 2: Oxidation using Periodic Acid and Chromium Trioxide

This protocol offers an alternative oxidation method.[6]

Materials:

-

4,6-dimethoxy-2-methylmercaptopyrimidine

-

Periodic acid

-

Chromium trioxide

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium sulphite solution

-

Dichloromethane

Equipment:

-

Beakers

-

Magnetic stirrer

-

Chromatography column

-

Silica gel

Procedure:

-

Dissolve periodic acid (2.63 mmol, 600 mg) in acetonitrile (6 ml) by stirring at room temperature for 1 hour.[6]

-

Add chromium trioxide (0.125 mmol, 12.5 mg) to the solution and stir for 5 minutes to obtain a clear orange solution.[6]

-

In a separate flask, dissolve 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.[6]

-

Add 1.7 ml of the H₅IO₆/CrO₃ solution to the solution of the starting material and stir at room temperature for 30 minutes.[6]

-

Quench the reaction mixture with a saturated sodium sulphite solution.[6]

-

Load the mixture onto a silica column and elute with acetone to obtain the product.[6]

-

Recrystallize the single crystals from a dichloromethane solution.[6]

Results:

| Product | Yield | Melting Point |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 87% | 402–405 K (129-132 °C) |

Reaction Workflow Diagrams

The following diagrams illustrate the synthetic pathways for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Caption: Synthesis via Nucleophilic Substitution and Oxidation.

Caption: Multi-step synthesis from 2-Thiobarbituric acid.

Safety Information

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate protective gloves and clothing.[8]

-

Storage: Keep in a dry, refrigerated place with the container tightly closed.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazards: May cause eye, skin, and respiratory tract irritation.[7][8]

For full safety information, please refer to the Safety Data Sheet (SDS).[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. asianpubs.org [asianpubs.org]

- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the large-scale synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the production of various herbicides and pharmaceuticals.[1][2] Two primary synthetic routes are outlined, starting from either 4,6-dichloro-2-(methylthio)-1,3-pyrimidine or 2-thiobarbituric acid. The protocols include comprehensive experimental procedures, reagent specifications, and optimized reaction conditions to ensure high yield and purity. All quantitative data is presented in tabular format for straightforward comparison, and process workflows are visualized using diagrams to facilitate clear understanding and implementation in a laboratory or manufacturing setting.

Introduction